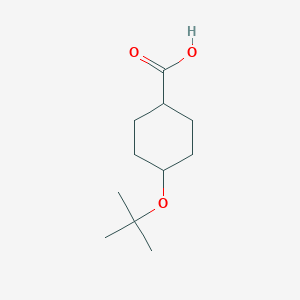

4-t-Butoxycyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

RZYOVQVSMYKPGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 4 T Butoxycyclohexane 1 Carboxylic Acid

Isomeric Forms and Diastereomeric Relationships

The structure of 4-t-Butoxycyclohexane-1-carboxylic acid, a 1,4-disubstituted cyclohexane (B81311), gives rise to geometric isomerism. The spatial arrangement of the tertiary butoxy group and the carboxylic acid group relative to the plane of the cyclohexane ring defines its isomeric form. These isomers, which are not mirror images of each other, are known as diastereomers.

Cis- and Trans-Isomers of this compound

Two primary diastereomers of this compound exist: the cis-isomer and the trans-isomer.

Cis-isomer : In the cis configuration, both the tertiary butoxy group and the carboxylic acid group are situated on the same side of the cyclohexane ring's plane.

Trans-isomer : Conversely, in the trans configuration, the tertiary butoxy group and the carboxylic acid group are located on opposite sides of the ring's plane.

These distinct spatial arrangements result in different physical and chemical properties for each isomer. For instance, differences in acidity have been noted between the cis and trans isomers, with the pKa of cis-4-t-butylcyclohexanecarboxylic acid being 5.55, which is higher than that of the corresponding trans acid at 5.10.

Conformational Preferences of Cyclohexane Ring Systems

The non-planar structure of the cyclohexane ring is fundamental to understanding the molecule's behavior. The ring predominantly adopts a chair conformation to minimize steric and torsional strain.

Chair Conformation Stability and Inversion

The chair conformation is the most stable arrangement for a cyclohexane ring, as it allows all carbon-carbon bonds to be staggered, thus minimizing torsional strain. In this conformation, the substituents can occupy two distinct types of positions:

Axial positions : These bonds are perpendicular to the general plane of the ring.

Equatorial positions : These bonds are in the general plane of the ring, pointing outwards from the perimeter.

The cyclohexane ring is not static; it undergoes a rapid process known as ring inversion or "ring flip." During this inversion, a chair conformation converts into an alternative chair conformation, causing all axial substituents to become equatorial and all equatorial substituents to become axial.

Influence of the Tertiary Butoxy Group on Conformational Equilibrium

The presence of substituents on the cyclohexane ring significantly influences the equilibrium between the two chair conformations. Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions.

The tertiary butoxy group is exceptionally bulky. When forced into an axial position, it experiences severe steric hindrance from the two axial hydrogen atoms on the same side of the ring (known as 1,3-diaxial interactions). This high-energy interaction makes the conformation with an axial t-butoxy group highly unstable. Consequently, the conformational equilibrium is overwhelmingly shifted towards the conformer where the t-butoxy group occupies an equatorial position. This phenomenon is often referred to as "conformational locking," as the ring is effectively held in a single, preferred conformation.

In trans-4-t-Butoxycyclohexane-1-carboxylic acid , the most stable conformation will have both the bulky t-butoxy group and the carboxylic acid group in equatorial positions (diequatorial).

In cis-4-t-Butoxycyclohexane-1-carboxylic acid , to accommodate the t-butoxy group in the favored equatorial position, the carboxylic acid group must occupy an axial position.

Quantitative Analysis of Conformational Energies

The preference for a substituent to occupy the equatorial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 |

| -COOH (Carboxylic Acid) | 1.35 - 1.46 | 5.6 - 6.1 |

Data sourced from various compilations of conformational energies.

Chiral Aspects and Enantiomeric Considerations

Chirality in a molecule arises from the absence of a plane of symmetry or a center of inversion, leading to the existence of non-superimposable mirror images called enantiomers.

In the case of this compound, neither the cis nor the trans isomer is chiral. Both isomers possess a plane of symmetry that passes through the carbon atoms C-1 and C-4, which bear the carboxylic acid and t-butoxy groups, respectively. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism. It cannot be resolved into enantiomers as no enantiomers exist.

Identification of Chiral Centers and Elements

This compound is a disubstituted cyclohexane derivative. The potential for chirality in such molecules depends on the substitution pattern. In this specific case, with substituents at the C1 and C4 positions, the molecule possesses a plane of symmetry that passes through the C1 and C4 carbons, regardless of whether the substituents are in a cis or trans configuration.

A chiral center is typically a carbon atom bonded to four different groups. In this compound, neither the C1 nor the C4 carbon atom is a chiral center. Due to the presence of this plane of symmetry, the molecule is achiral and does not exhibit optical activity. slideshare.net Therefore, it does not exist as a pair of enantiomers. However, it does exist as a pair of diastereomers: cis-4-t-Butoxycyclohexane-1-carboxylic acid and trans-4-t-Butoxycyclohexane-1-carboxylic acid.

The cis isomer has both the t-butoxy and carboxylic acid groups on the same face of the ring (one axial, one equatorial in the most stable chair conformation), while the trans isomer has them on opposite faces (both equatorial or both axial in the chair conformations). spcmc.ac.in

Chiral Resolution Techniques for Carboxylic Acids

Although this compound itself is achiral, the principles of chiral resolution are central to stereochemistry and are frequently applied to separate enantiomers of chiral carboxylic acids. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers have identical physical properties, this separation is a significant challenge. libretexts.org The most common strategies involve converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

One of the most widely used and industrially scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nii.ac.jp This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a naturally occurring alkaloid or a synthetic amine. libretexts.org

The reaction of a racemic acid (a 50:50 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (e.g., the R-base) produces a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base). libretexts.org These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. libretexts.orgnii.ac.jp This difference allows for their separation by fractional crystallization. nii.ac.jp Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage. wikipedia.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Specific Examples |

| Natural Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine |

| Synthetic Amines | (R)- or (S)-1-Phenylethylamine, (1R,2R)-1,2-Diaminocyclohexane |

| Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

This table presents examples of chiral bases commonly used for the resolution of racemic carboxylic acids via diastereomeric salt formation. libretexts.org

Another powerful method for resolving enantiomers involves covalently bonding the racemic mixture to a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction or to enable separation of enantiomers. wikipedia.org

For a racemic carboxylic acid, the mixture can be converted into a pair of diastereomeric esters or amides by reaction with a chiral alcohol or amine, respectively. acs.orgnih.gov For example, reacting the racemic acid with an enantiopure chiral alcohol like (R)-pantolactone or (S)-2-butanol would yield a mixture of diastereomeric esters.

These diastereomers can then be separated using standard laboratory techniques such as column chromatography or crystallization. nih.gov After separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the pure enantiomers of the original carboxylic acid.

Table 2: Examples of Chiral Auxiliaries for Carboxylic Acid Resolution

| Auxiliary Type | Specific Examples | Resulting Derivative |

| Chiral Alcohols | (-)-Menthol, (R)-1-Phenylethyl alcohol, (S)-2-Butanol | Diastereomeric Esters |

| Chiral Amines | (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Diastereomeric Amides |

| Chiral Amino Alcohols | (R,R)-Pseudoephedrine | Diastereomeric Amides |

| Oxazolidinones | Evans Auxiliaries | Diastereomeric Imides |

This table provides examples of chiral auxiliaries that can be used to derivatize carboxylic acids into separable diastereomers. wikipedia.org

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC). mst.edu This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector.

The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation. mst.edu A wide variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and macrocyclic antibiotics like teicoplanin. mst.edu This method is particularly valuable for analytical purposes to determine the enantiomeric excess of a sample, but it can also be scaled up for preparative separations. researchgate.net

Reactivity and Transformation Pathways of 4 T Butoxycyclohexane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of reactivity, undergoing a variety of transformations characteristic of this functional class. These reactions predominantly proceed via modification of the -COOH group.

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. masterorganicchemistry.com The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comkhanacademy.org

The carbonyl carbon of 4-t-butoxycyclohexane-1-carboxylic acid is electrophilic, but the hydroxyl group is a poor leaving group. libretexts.org Therefore, direct substitution is challenging. To facilitate the reaction, the carboxylic acid must first be "activated." This is typically achieved by protonating the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, or by converting the -OH group into a better leaving group (e.g., an acyl chlorosulfite intermediate or an O-acylurea). libretexts.orglibretexts.org Once activated, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. khanacademy.orgpressbooks.pub This unstable intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group to yield the substituted product. libretexts.orgpressbooks.pub

Esterification is a classic example of nucleophilic acyl substitution, converting carboxylic acids into esters. chemguide.co.uk For this compound, several methods can be employed to form ester derivatives.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.com

Interactive Table: Fischer Esterification Conditions

| Parameter | Condition | Purpose |

| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) | Formation of the corresponding ester |

| Catalyst | Concentrated H₂SO₄, TsOH, or dry HCl gas | To protonate the carbonyl and activate the carboxylic acid chemguide.co.ukmasterorganicchemistry.com |

| Temperature | Heating/Reflux | To increase the reaction rate and reach equilibrium chemguide.co.uk |

| Driving Equilibrium | Use of excess alcohol or removal of water (e.g., Dean-Stark apparatus) | To shift the equilibrium towards the product (Le Châtelier's principle) masterorganicchemistry.com |

For sterically hindered carboxylic acids or alcohols, direct acid-catalyzed esterification can be slow. In such cases, coupling reagents can be used. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is effective for forming esters under milder conditions and can be particularly useful for sensitive substrates. organic-chemistry.org The reverse reaction, hydrolysis of an ester like ethyl 4-t-butoxycyclohexane-1-carboxylate, can be achieved by heating with an aqueous base (e.g., sodium hydroxide) followed by acidification to yield the parent carboxylic acid. prepchem.com

The conversion of this compound to its corresponding amide requires activation of the carboxyl group, as direct reaction with an amine is generally unfavorable. Amines are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org

To overcome this, coupling reagents are employed. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid by converting the hydroxyl into a good leaving group (an O-acylisourea intermediate). libretexts.orgluxembourg-bio.com This reactive intermediate is then attacked by the amine nucleophile to form the amide bond, generating dicyclohexylurea (DCU) as a byproduct. libretexts.orgluxembourg-bio.com To improve yields and reduce side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov Other common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with HOBt and DMAP. nih.gov

Interactive Table: Common Reagents for Amidation

| Reagent System | Role of Reagents | Byproducts |

| DCC | Activates the carboxylic acid by forming an O-acylisourea intermediate. libretexts.org | Dicyclohexylurea (DCU) luxembourg-bio.com |

| EDC / HOBt | EDC activates the acid; HOBt forms a reactive ester and suppresses side reactions. nih.govpeptide.com | Water-soluble urea (B33335) derivative, H₂O |

| HATU / DIPEA | HATU is a uronium salt-based coupling agent; DIPEA acts as a non-nucleophilic base. nih.gov | Tetramethylurea, H₂O |

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.

Acyl Halides: this compound can be converted to its acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org In this reaction, the carboxylic acid's hydroxyl group is transformed into an acyl chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon to displace the leaving group and form the acyl chloride. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. A more common laboratory method for creating anhydrides involves the reaction of an acyl chloride with a carboxylate salt. For instance, 4-t-butoxycyclohexane-1-carbonyl chloride could react with a salt of this compound to form the corresponding symmetrical anhydride. masterorganicchemistry.com

The carboxylic acid group of this compound can be reduced to a primary alcohol.

Reduction to Primary Alcohols: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. reddit.comcommonorganicchemistry.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. libretexts.orgchemguide.co.uk Therefore, the reaction typically proceeds all the way to the primary alcohol. libretexts.org To isolate the aldehyde, a two-step procedure is generally necessary. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride. The resulting acyl chloride can then be reduced to the aldehyde using a less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃], which reacts more slowly with the aldehyde product, allowing it to be isolated. libretexts.org

Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound is a saturated carbocycle and is generally less reactive than the carboxylic acid functional group. Its reactivity is largely influenced by the presence of the bulky tert-butyl group.

The t-butyl group is sterically demanding and preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring. libretexts.orgwpmucdn.com This "locks" the conformation of the ring, as a ring-flip that would place the t-butyl group in the more sterically hindered axial position is highly energetically unfavorable due to 1,3-diaxial interactions. masterorganicchemistry.comyoutube.com This conformational rigidity influences the stereochemical outcome of reactions on the ring or its substituents.

While the saturated ring is generally stable, specific transformations can be induced under certain catalytic conditions. For example, palladium-catalyzed reactions have been developed for the tandem dehydrogenation, olefination, and decarboxylation of cycloalkyl carboxylic acids, including derivatives like 4-t-butylcyclohexane carboxylic acid. nih.gov This process effectively converts the saturated cyclohexane ring into an aromatic ring, resulting in an unsymmetrically substituted stilbene (B7821643) derivative when an olefin coupling partner is present. nih.gov In the absence of an olefin, a decarboxylation-aromatization sequence can occur, although sometimes in low yields. nih.gov Such reactions represent a significant transformation of the carbocyclic framework, converting an aliphatic ring into an aromatic one. nih.govtaylorfrancis.com

Dehydrogenation and Olefination Reactions

The cyclohexane ring of this compound can undergo dehydrogenation to introduce unsaturation. This process can be coupled with olefination, where a carbon-carbon double bond is formed, attaching a new substituent to the molecule. A notable example is the tandem dehydrogenation-olefination-decarboxylation-aromatization (D-O-D-A) sequence. In this reaction, a substituted cyclohexane carboxylic acid, such as the 4-tert-butyl analog, reacts with an activated olefin in the presence of a palladium catalyst. For instance, the reaction of 4-t-butylcyclohexane carboxylic acid with pentafluorostyrene yields an unsymmetrically substituted stilbene derivative in high yield. nih.gov

This transformation is tolerant of various functional groups on the cyclohexane ring, including ethers like the t-butoxy group. nih.gov The dehydrogenation process is not limited to the formation of aromatic systems. In some cases, it can lead to the formation of α,β-unsaturated acids, particularly with the use of Pd(II) catalysts.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 4-t-Butylcyclohexane carboxylic acid | Pentafluorostyrene | [Pd(π-cinnamyl)Cl]2, N-Ac-Val-OH, Ag2CO3, Na2HPO4 | Unsymmetrically substituted stilbene derivative | 83 |

This table presents an example of a tandem dehydrogenation-olefination reaction involving a substituted cyclohexane carboxylic acid.

Decarboxylative Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key transformation for carboxylic acids. For this compound, this process is often part of a more complex reaction cascade rather than a simple thermal decomposition. In the absence of an olefin coupling partner, cyclohexane carboxylic acids can undergo a decarboxylation-aromatization sequence, although this typically results in low yields. nih.gov

The decarboxylation step is integral to the tandem dehydrogenation-olefination-decarboxylation-aromatization (D-O-D-A) sequence mentioned earlier. nih.gov This process allows for the formal replacement of the carboxylic acid group with a new carbon-carbon bond, leading to a more complex molecular architecture.

Another potential decarboxylative pathway is oxidative decarboxylation. While not specifically documented for this compound, related processes such as catalytic dehydrogenative decarboxyolefination have been developed for a range of carboxylic acids. nih.gov These reactions typically involve the cooperative action of a photoredox catalyst and a metal catalyst to achieve the conversion of a carboxylic acid to an olefin with the loss of carbon dioxide. nih.gov

Mechanistic Investigations of Key Transformations

The mechanism of the tandem dehydrogenation-olefination-decarboxylation-aromatization (D-O-D-A) sequence for cycloalkyl carboxylic acids has been investigated. The process is thought to be initiated by C–H activation, followed by a series of fundamental steps: dehydrogenation, olefination, and decarboxylation. nih.gov The reaction of 4-trifluoromethyl substituted cyclohexane carboxylic acid provided insight into the mechanism, where the interception of a decarboxylated-olefinated-cyclohexene intermediate was observed. nih.gov This suggests a stepwise process where dehydrogenation and olefination likely precede the final decarboxylation and aromatization steps.

The general mechanism of decarboxylation for simple carboxylic acids that lack a β-carbonyl group, such as this compound, is typically not facile and requires harsh conditions. However, in the context of transition metal-catalyzed reactions, the mechanism is altered. The metal center can facilitate the cleavage of the C-C bond of the carboxyl group.

Derivatives and Their Synthetic Utility in Research

Synthesis and Characterization of Esters of 4-t-Butoxycyclohexane-1-carboxylic acid

The synthesis of esters from this compound is a fundamental transformation that enhances its utility in organic synthesis. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. For instance, the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. A known pathway to the parent acid itself is through the hydrolysis of its ethyl ester, ethyl 4-t-butoxycyclohexane-1-carboxylate. prepchem.com This reaction, typically carried out using a base such as sodium hydroxide (B78521) followed by acidification, underscores the accessibility of both the acid and its ester derivatives.

The characterization of these esters relies on standard spectroscopic techniques. In the infrared (IR) spectrum, the characteristic C=O stretching vibration of the ester carbonyl group is typically observed around 1730 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. In the ¹H NMR spectrum, the protons of the t-butyl group appear as a sharp singlet, while the signals for the cyclohexane (B81311) ring protons are more complex due to their diastereotopic nature. The protons of the alcohol moiety of the ester will also be present in their characteristic regions.

Table 1: Representative Esters of this compound

| Ester Name | Alcohol Used | Typical Synthetic Method | Key Characterization Data |

|---|---|---|---|

| Methyl 4-t-butoxycyclohexane-1-carboxylate | Methanol | Fischer-Speier Esterification | ¹H NMR: singlet for OCH₃ |

| Ethyl 4-t-butoxycyclohexane-1-carboxylate | Ethanol (B145695) | Fischer-Speier Esterification | ¹H NMR: quartet and triplet for OCH₂CH₃ |

Synthesis and Characterization of Amides of this compound

Amide derivatives of this compound are of significant interest, particularly in medicinal chemistry, due to the prevalence of the amide bond in biologically active molecules. The synthesis of these amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The characterization of the resulting amides involves spectroscopic analysis. The IR spectrum of an amide will show a characteristic C=O stretching vibration (Amide I band) typically in the range of 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. In the ¹H NMR spectrum, the presence of an N-H proton signal, which is often a broad singlet, confirms the formation of the amide bond. The chemical shift of this proton can vary depending on the solvent and concentration.

Table 2: Representative Amides of this compound

| Amide Name | Amine Used | Typical Synthetic Method | Key Characterization Data |

|---|---|---|---|

| N-Benzyl-4-t-butoxycyclohexane-1-carboxamide | Benzylamine | DCC/HOBt coupling | ¹H NMR: signals for benzyl (B1604629) and N-H protons |

| 4-t-Butoxycyclohexane-1-(piperidin-1-yl)methanone | Piperidine (B6355638) | EDAC/HOBt coupling | ¹H NMR: characteristic signals for the piperidine ring |

Other Functional Group Modifications and Derivatization Strategies

Beyond ester and amide formation, the carboxylic acid functionality of this compound can undergo a variety of other transformations. For instance, reduction of the carboxylic acid, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol, (4-t-butoxyphenyl)methanol. This alcohol can then serve as a starting material for further derivatization, such as ether or ester formation at the newly formed hydroxyl group.

Another important modification is the conversion of the carboxylic acid to an acyl halide, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.

Furthermore, the t-butoxy group, while generally stable, can be cleaved under strong acidic conditions to reveal a hydroxyl group. This deprotection strategy opens up another avenue for functionalization at the 4-position of the cyclohexane ring, allowing for the synthesis of bifunctional compounds.

Role as a Synthetic Building Block for Complex Molecules

The rigid cyclohexane scaffold and the presence of two distinct functional groups (or their precursors) make this compound and its derivatives valuable building blocks in the synthesis of more complex molecules. The cyclohexane ring can serve as a central scaffold to which other molecular fragments can be attached with well-defined stereochemistry.

In the pharmaceutical industry, cyclohexane derivatives are often incorporated into drug candidates to improve their pharmacokinetic properties, such as lipophilicity and metabolic stability. pharmablock.com The t-butoxy group can act as a bioisostere for other bulky groups or as a protecting group that is removed at a later stage of the synthesis. For example, derivatives of 4-aminocyclohexanecarboxylic acid, which can be synthesized from precursors related to this compound, are important intermediates in the synthesis of peptides and other pharmacologically active compounds. google.com

Applications in Catalysis Research

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold potential as ligands for metal-catalyzed reactions. The carboxylic acid or its ester and amide derivatives can be further functionalized to introduce coordinating groups, such as phosphines, amines, or pyridines. The resulting molecules can then act as ligands that bind to a metal center, influencing the catalytic activity and selectivity of the metal complex.

The bulky t-butoxycyclohexyl moiety can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction. For instance, chiral ligands derived from cyclohexanecarboxylic acids have been used in asymmetric catalysis. While specific research on this compound in this context is limited, the principles of ligand design suggest its potential for creating novel catalysts.

Exploration in Materials Science Applications

The rigid and bulky nature of the 4-t-butoxycyclohexyl group makes it an interesting component for the design of new materials. In the field of liquid crystals, molecules containing a cyclohexyl ring often exhibit desirable mesophase properties. The trans-isomer of 4-substituted cyclohexanecarboxylic acids, in particular, is a common structural motif in liquid crystal molecules. ccspublishing.org.cn The t-butoxy group can influence the packing of the molecules in the liquid crystalline phase, thereby affecting properties such as the clearing point and birefringence.

Furthermore, this compound and its derivatives can be used as monomers for the synthesis of polymers. Polyesters and polyamides containing the bulky 4-t-butoxycyclohexyl unit in their backbone or as a side chain can be expected to have unique thermal and mechanical properties. The rigidity of the cyclohexane ring can increase the glass transition temperature of the polymer, while the bulky t-butoxy group may affect its crystallinity and solubility. Research in this area could lead to the development of new high-performance polymers with tailored properties. unibo.itmdpi.com

Advanced Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy for Carboxyl Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule, and for 4-t-Butoxycyclohexane-1-carboxylic acid, it is particularly effective for confirming the presence of the carboxyl group. Carboxylic acids exhibit highly characteristic absorption bands in the IR spectrum due to the constituent C=O (carbonyl) and O-H (hydroxyl) bonds. spectroscopyonline.comlibretexts.org

The most distinctive feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500 to 3300 cm⁻¹. openstax.orgorgchemboulder.com This significant broadening is a direct result of extensive intermolecular hydrogen bonding, where two molecules of the acid form a stable dimer. orgchemboulder.com This broad absorption often overlaps with the sharper C-H stretching vibrations of the cyclohexane (B81311) ring and t-butyl group. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxyl group provides another definitive peak. For a saturated aliphatic carboxylic acid like this one, this intense absorption is typically observed between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The exact position can be influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency, generally around 1710 cm⁻¹. libretexts.org

Additionally, the spectrum will show a C-O stretching vibration, which is typically found in the 1210-1320 cm⁻¹ region, and O-H bending vibrations out-of-plane, often seen near 900-960 cm⁻¹. spectroscopyonline.comorgchemboulder.com

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Broadness is due to hydrogen bonding. orgchemboulder.com |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong | Represents the t-butyl and cyclohexane C-H bonds. |

| C=O Stretch (Carbonyl) | 1710 - 1760 | Strong, Sharp | Characteristic of the carboxylic acid group. libretexts.orgopenstax.org |

| C-O Stretch | 1210 - 1320 | Medium to Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |

| O-H Bend (Out-of-Plane) | 900 - 960 | Medium, Broad | Another indicator of the carboxylic acid dimer. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of a molecule. researchgate.netjchps.com Both ¹H and ¹³C NMR provide critical data for the structural elucidation of this compound.

In the ¹H NMR spectrum, the most downfield signal is that of the acidic proton of the carboxyl group (-COOH). This proton typically resonates as a broad singlet in the region of 10-13 ppm, with its chemical shift being dependent on concentration and the solvent used due to variations in hydrogen bonding. openstax.org The protons of the t-butyl group, being chemically equivalent, appear as a sharp singlet at approximately 0.9-1.2 ppm, integrating to nine protons. The protons on the cyclohexane ring will appear as a series of complex multiplets in the range of 1.0-2.5 ppm. The proton on the carbon bearing the carboxylic acid group (C1) would be expected to be the most downfield of the ring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the range of 175-185 ppm for saturated aliphatic acids. openstax.org The carbons of the t-butyl group will produce two signals: a quaternary carbon signal and a methyl carbon signal. The carbons of the cyclohexane ring will resonate in the aliphatic region of the spectrum.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Cyclohexane Ring Protons | 1.0 - 2.5 | Multiplets | 10H |

| -C(CH₃)₃ | 0.9 - 1.2 | Singlet | 9H |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 175 - 185 |

| -O-C(CH₃)₃ | ~70 - 80 |

| Cyclohexane Ring Carbons | 20 - 50 |

| -O-C(CH₃)₃ | ~25 - 35 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features. It would confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. Furthermore, it would establish the relative stereochemistry of the t-butoxy and carboxylic acid substituents, confirming whether they adopt a cis or trans relationship. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, and this analysis would provide exact details of the intermolecular interactions and the crystal packing arrangement. mdpi.com

While a specific crystal structure for the title compound is not publicly available, analysis of similar cyclohexane derivatives provides insight into the expected findings. For example, related structures often crystallize in monoclinic or triclinic systems, with common space groups including P2₁/c or P-1. researchgate.netresearchgate.net The data obtained from such an analysis is the gold standard for structural confirmation.

| Structural Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic |

| Space Group | Symmetry elements within the unit cell (e.g., P2₁/c). researchgate.net |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every atom. |

| Bond Lengths & Angles | Definitive measurement of all intramolecular distances and angles. |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals forces. mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 4-t-Butoxycyclohexane-1-carboxylic acid. These calculations provide a static, gas-phase perspective of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. scienceacademique.com Applications of DFT are extensive, covering the calculation of molecular properties, studies of hydrogen bonding systems, and the investigation of reaction mechanisms. nih.gov For this compound, DFT calculations are instrumental in determining its optimized geometric structure, predicting the distribution of electrons, and assessing molecular orbital energies. nih.gov

Key electronic descriptors calculated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular electron transfers and conjugation effects, offering detailed insights into electronic distribution and bonding properties. nih.govnih.gov

| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Visualizing electron-rich and electron-poor regions for interaction prediction. |

The conformational flexibility of the cyclohexane (B81311) ring is a central aspect of the structure of this compound. Conformational energy landscape analysis involves calculating the potential energy of the molecule as a function of its geometry to identify stable conformers and the energy barriers between them. nih.gov The energy landscape theory describes how a molecule navigates through various conformations to reach its most stable state. mun.ca

For a 1,4-disubstituted cyclohexane like this compound, the primary conformers are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. The substituents—the bulky t-butoxy group and the carboxylic acid group—can be in either axial or equatorial positions. Due to steric hindrance, the lowest energy conformation is expected to have both large substituents in the equatorial position. Computational methods can precisely quantify the energy differences between these various conformations (e.g., diaxial, diequatorial, axial-equatorial) for both cis and trans isomers. nih.gov

Table 2: Representative Conformational Analysis Data

| Conformer (trans isomer) | Substituent Positions | Relative Energy (Illustrative) | Stability |

|---|---|---|---|

| Chair 1 | Diequatorial | 0.0 kcal/mol (Reference) | Most Stable |

| Chair 2 | Diaxial | High | Least Stable |

Note: The relative energy values are illustrative. Precise values would be determined through quantum chemical calculations.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov Calculations can accurately forecast vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For this compound, theoretical calculations would predict characteristic vibrational modes, such as the O-H stretch and C=O stretch of the carboxylic acid group, and the C-O-C stretch of the ether linkage. In NMR predictions, the chemical shifts for each unique proton (¹H NMR) and carbon (¹³C NMR) atom are calculated. academicjournals.org These predictions are invaluable for interpreting experimental spectra and assigning specific signals to corresponding atoms within the molecular structure. The accuracy of these predictions can be very high, often with an uncertainty of less than 10% for vibrational frequencies and a few ppm for NMR shifts, depending on the computational model used. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. rug.nl MD simulations model the atomic movements by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent like water. biointerfaceresearch.com

These simulations can be used to explore the conformational transitions of the cyclohexane ring, such as ring flipping between chair conformations. Furthermore, MD is used to study how the molecule interacts with its surroundings. For instance, simulations can model the hydrogen bonding patterns between the carboxylic acid group and water molecules, which is crucial for understanding its solubility and behavior in aqueous solutions. rsc.org Analysis of MD trajectories can provide information on properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. biointerfaceresearch.com

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. dalalinstitute.com By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, as well as calculate the activation energies associated with different reaction pathways. rsc.org

For this compound, theoretical studies could investigate various reactions. A prime example is the esterification reaction, where the carboxylic acid reacts with an alcohol. DFT calculations could model the reaction pathway, determining whether it proceeds through a concerted or stepwise mechanism and identifying the rate-determining step by calculating the energy barriers. researchgate.net Other potential reactions for study include deprotonation of the carboxylic acid, oxidation, or reduction, providing a detailed, molecular-level understanding of the compound's chemical reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This is achieved by developing a mathematical model that relates molecular descriptors (numerical representations of molecular properties) to a known activity.

Should this compound and its analogues be found to possess a particular biological activity, a QSAR study could be developed. The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors for each molecule in the series would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment derived from DFT).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations

The carboxylic acid moiety is a versatile functional group that can participate in a wide array of chemical transformations. rsc.org Modern catalysis offers numerous avenues for the derivatization of 4-t-butoxycyclohexane-1-carboxylic acid beyond classical esterification and amidation.

One promising area is decarboxylative coupling , a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. rsc.org Catalytic systems, often employing transition metals like palladium, copper, or nickel, could enable the replacement of the carboxylic acid group with other functionalities. For instance, photoredox catalysis in combination with a cobalt catalyst has been shown to convert carboxylic acids to olefins, a process known as dehydrogenative decarboxyolefination. nih.gov Applying such methods to this compound could yield valuable 4-t-butoxy-1-vinylcyclohexane derivatives.

Another key direction is the catalytic activation of C-H bonds . The cyclohexane (B81311) ring possesses multiple C-H bonds that could potentially be functionalized. Developing selective catalysts to target a specific C-H bond, guided by the directing effect of the carboxylic acid or the t-butoxy group, would open up pathways to novel disubstituted cyclohexane derivatives that are otherwise difficult to synthesize.

The table below summarizes potential catalytic transformations for this compound.

| Transformation Type | Catalyst System (Example) | Potential Product | Significance |

| Dehydrogenative Decarboxyolefination | Photoredox/Cobalt Dual Catalysis | 4-t-Butoxy-1-vinylcyclohexane | Access to versatile olefin building blocks. nih.gov |

| Decarboxylative Cross-Coupling | Palladium or Nickel Catalysts | 4-t-Butoxy-1-arylcyclohexanes | Formation of C-C bonds for complex scaffolds. |

| Directed C-H Functionalization | Rhodium or Palladium Catalysts | Substituted 4-t-butoxycyclohexane-1-carboxylic acids | Synthesis of complex, multi-functionalized rings. |

| Catalytic Esterification | Macroporous Polymeric Acid Catalysts | Various Ester Derivatives | Efficient, water-tolerant ester synthesis. researchgate.net |

Integration into Advanced Organic Synthesis Strategies

The structural features of this compound make it an attractive building block in advanced organic synthesis. The cyclohexane core provides a rigid, three-dimensional scaffold, which is highly desirable in medicinal chemistry for creating molecules with well-defined shapes to interact with biological targets.

The bulky t-butoxy group can serve several purposes. It can act as a conformational lock, influencing the stereochemical outcome of reactions on the cyclohexane ring. Its lipophilicity can be exploited to enhance the solubility of resulting molecules in nonpolar media or to improve the pharmacokinetic properties of potential drug candidates.

This compound can be integrated into the synthesis of complex natural products or pharmacologically active molecules. nih.gov For example, it could be used as a fragment in the synthesis of soluble epoxide hydrolase inhibitors, a strategy that has been employed with the analogous 4-tert-butylcyclohexanecarboxylic acid. chemicalbook.com The carboxylic acid handle allows for straightforward coupling to other molecular fragments through amide or ester linkages.

Green Chemistry Approaches in Synthesis and Derivatization

Future research will undoubtedly focus on making the synthesis and use of this compound more environmentally benign. Green chemistry principles provide a framework for improving the efficiency and reducing the environmental impact of chemical processes. wjpmr.comsphinxsai.com

The current synthesis involves heating ethyl 4-t-butoxycyclohexane-1-carboxylate with sodium hydroxide (B78521) in an ethanol-water mixture. prepchem.com Green alternatives could explore:

Catalytic Methods: Replacing stoichiometric reagents like strong bases with catalytic alternatives.

Alternative Solvents: Investigating the use of safer, renewable solvents like water, supercritical CO2, or bio-derived solvents instead of petroleum-based ones.

Energy Efficiency: Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption, a strategy that has proven effective in other phase-transfer catalysis systems. bcrec.id

For derivatization, enzyme-catalyzed reactions, such as lipase-mediated esterifications, could offer high selectivity under mild, environmentally friendly conditions. The table below outlines potential green chemistry improvements.

| Process | Conventional Method | Green Alternative | Benefit |

| Synthesis | Stoichiometric NaOH, Ethanol (B145695)/Water Solvent, Heating | Catalytic hydrolysis, Use of bio-solvents, Microwave-assisted heating | Reduced waste, Safer solvents, Lower energy use. wjpmr.com |

| Esterification | Acid catalysis (e.g., H2SO4), Organic solvents | Lipase-catalyzed esterification, Solvent-free conditions | High selectivity, Mild conditions, Reduced waste. |

| Amide Synthesis | Coupling reagents (e.g., DCC), Chlorinated solvents | Direct catalytic amidation, Use of greener solvents (e.g., 2-MeTHF) | Higher atom economy, Avoidance of hazardous reagents and solvents. |

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry and theoretical studies are powerful tools for predicting and understanding chemical reactivity. For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights.

These studies can be used to:

Predict Conformational Preferences: Determine the most stable chair conformations of both the cis and trans isomers and how the bulky t-butoxy group influences the orientation of the carboxylic acid.

Model Reaction Mechanisms: Elucidate the transition states and energy barriers for various reactions, helping to predict the most likely products and optimize reaction conditions for higher selectivity.

Estimate Reactivity Parameters: Calculate properties like bond dissociation energies, atomic charges, and electrostatic potentials to predict the most reactive sites on the molecule for different types of reactions. nih.gov

For example, theoretical models could predict the stereochemical outcome of additions to the cyclohexane ring or the regioselectivity of C-H activation reactions. This predictive power can significantly accelerate the discovery of new transformations and applications by allowing researchers to screen potential reactions in silico before undertaking extensive experimental work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-t-Butoxycyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification or etherification of cyclohexane carboxylic acid derivatives. Key steps include:

- Etherification : Reacting cyclohexane-1-carboxylic acid with t-butanol under acidic catalysis (e.g., H₂SO₄) to introduce the t-butoxy group.

- Oxidation/Reduction : Adjusting oxidation states using agents like KMnO₄ (for carboxyl group retention) or LiAlH₄ (for intermediate reductions).

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Varying solvents (e.g., DMF for polar intermediates), temperatures (60–100°C), and stoichiometric ratios (1:1.2 for acid:alcohol) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclohexane ring protons (δ 1.2–2.5 ppm) and the t-butoxy group (singlet at δ 1.2 ppm for nine equivalent methyl protons). The carboxylic acid proton may appear as a broad peak (~δ 12 ppm) unless derivatized.

- IR Spectroscopy : Look for O-H stretching (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretching (~1700 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 215) and fragmentation patterns (loss of t-butoxy group, m/z 159) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer :

- Polar Solvents : Limited solubility in water due to the hydrophobic t-butyl group. Moderate solubility in methanol or ethanol (enhanced by heating).

- Nonpolar Solvents : Soluble in dichloromethane or chloroform.

- Experimental Testing : Conduct incremental solvent addition under reflux, followed by gravimetric analysis to quantify solubility thresholds .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Conformational Analysis : Use computational tools (e.g., DFT calculations) to model axial vs. equatorial t-butoxy group orientations. Axial positions may sterically hinder reactions at the carboxylic acid group.

- Biological Assays : Compare enantiomers (if chiral centers exist) in enzyme inhibition studies. For example, test binding affinity to cyclooxygenase (COX) using fluorescence polarization .

Q. What strategies can resolve contradictions in reported stability data under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound at pH 2–12 (37°C, 24 hrs) and analyze via HPLC for decomposition products (e.g., cyclohexane derivatives).

- Kinetic Modeling : Plot degradation rates (k) vs. pH to identify stability thresholds. For example, instability above pH 10 may correlate with ester hydrolysis .

Q. How can computational methods predict the compound’s potential as a precursor for bioactive derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using structural analogs (e.g., cyclohexane carboxylic acids with anti-inflammatory activity from ) to predict bioactivity.

- Docking Simulations : Screen against target proteins (e.g., PPAR-γ) to assess binding energy and propose modifications (e.g., adding a tetrazole group for enhanced interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.